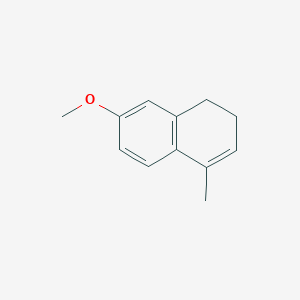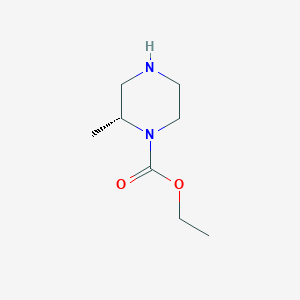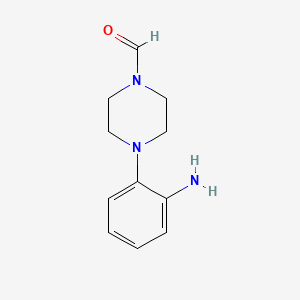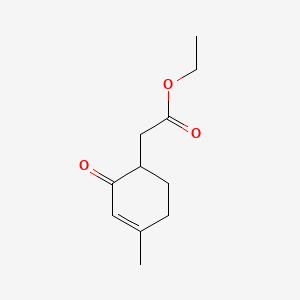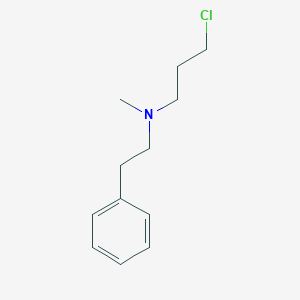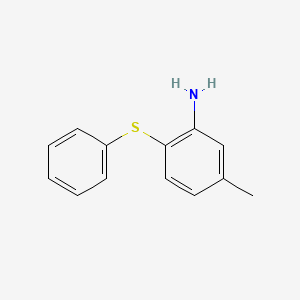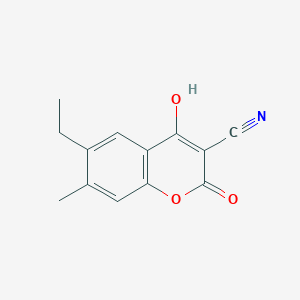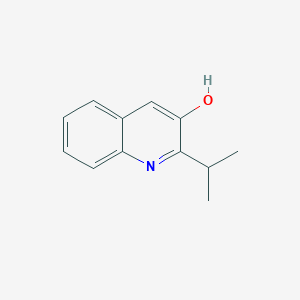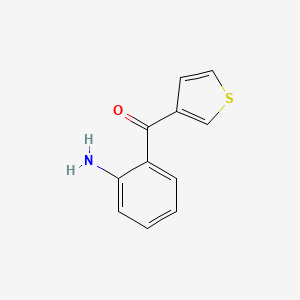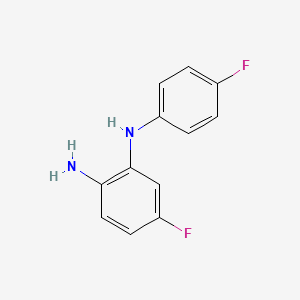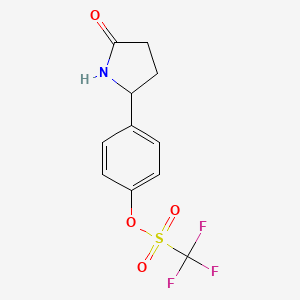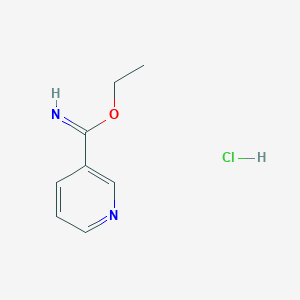
Ethylnicotinimidatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethylnicotinimidatehydrochloride is an organic compound that belongs to the class of pyridine derivatives. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its reactivity and ability to form stable intermediates, making it a valuable reagent in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Ethylnicotinimidatehydrochloride can be synthesized through several methods. One common method involves the reaction of ethyl isocyanate with 3-pyridinecarboxylic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of ethyl 3-pyridinecarboximidate hydrochloride often involves large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), helps in achieving high yields and purity suitable for commercial applications.
化学反应分析
Types of Reactions
Ethylnicotinimidatehydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It readily participates in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, amines, and carboxylic acids. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
科学研究应用
Ethylnicotinimidatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: It serves as a building block in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: The compound is used in the development of new drugs and therapeutic agents, particularly in the field of oncology and infectious diseases.
Industry: It is employed in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of ethyl 3-pyridinecarboximidate hydrochloride involves its ability to form stable intermediates with various functional groups. It acts as a nucleophile or electrophile, depending on the reaction conditions, and facilitates the formation of new chemical bonds. The molecular targets and pathways involved include interactions with carboxyl, amine, and hydroxyl groups, leading to the formation of amides, esters, and other derivatives.
相似化合物的比较
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: Commonly used as a coupling agent in peptide synthesis.
Dicyclohexylcarbodiimide: Another carbodiimide used for similar purposes but with different solubility and reactivity profiles.
Diisopropylcarbodiimide: Used in organic synthesis with distinct properties compared to ethyl 3-pyridinecarboximidate hydrochloride.
Uniqueness
Ethylnicotinimidatehydrochloride is unique due to its specific reactivity with pyridine derivatives, making it particularly useful in the synthesis of heterocyclic compounds. Its ability to form stable intermediates and its versatility in various chemical reactions set it apart from other similar compounds.
属性
分子式 |
C8H11ClN2O |
|---|---|
分子量 |
186.64 g/mol |
IUPAC 名称 |
ethyl pyridine-3-carboximidate;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c1-2-11-8(9)7-4-3-5-10-6-7;/h3-6,9H,2H2,1H3;1H |
InChI 键 |
YMMLZEFEWAHPKO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=N)C1=CN=CC=C1.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
